Bcn-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

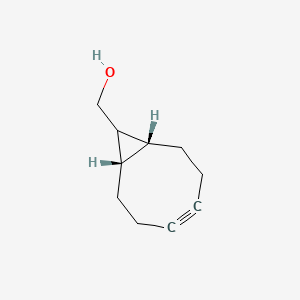

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,3-7H2/t8-,9+,10? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVXZMGWYBICRW-ULKQDVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2CO)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2CO)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601254298 | |

| Record name | (1α,8α,9α)-Bicyclo[6.1.0]non-4-yne-9-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263291-41-3 | |

| Record name | (1α,8α,9α)-Bicyclo[6.1.0]non-4-yne-9-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bcn-OH in Bioorthogonal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry encompasses a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] These reactions have become indispensable tools for chemical biology, enabling the study of biomolecules in their natural environment and facilitating the development of novel therapeutic and diagnostic agents.[1][2] A key reaction in the bioorthogonal toolkit is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.[2] Within the realm of SPAAC, bicyclo[6.1.0]nonyne (BCN) derivatives have emerged as highly effective reagents due to their optimal balance of reactivity, stability, and hydrophilicity.

This technical guide provides an in-depth overview of Bcn-OH ((1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol), a versatile alcohol-functionalized BCN derivative. We will explore its core properties, synthesis, reaction kinetics, and applications, with a focus on its utility in bioconjugation and drug development.

Core Properties of this compound

This compound, also known as endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne, is a strained cyclooctyne that readily reacts with azides via SPAAC to form a stable triazole linkage. The synthesis of BCN typically yields two diastereomers, endo and exo. The endo isomer is often preferred in bioorthogonal applications and is noted for its high reactivity. The defining feature of this compound is its hydroxyl group, which serves as a versatile functional handle for conjugation to a wide array of molecules without significantly compromising the reactivity of the strained alkyne.

Below is a diagram illustrating the chemical structures of the endo and exo isomers of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol | |

| Synonyms | endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne, this compound | |

| CAS Number | 1263166-90-0 | |

| Molecular Formula | C₁₀H₁₄O | |

| Molecular Weight | 150.22 g/mol | |

| Appearance | White to off-white powder | |

| Storage | Store at 2-8°C for long-term storage |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The primary application of this compound is its participation in SPAAC reactions. The inherent ring strain of the cyclooctyne ring allows it to react rapidly and selectively with azides without the need for a cytotoxic copper catalyst. This bioorthogonality makes it ideal for labeling and conjugating molecules in complex biological media and living cells.

The reaction proceeds via a [3+2] cycloaddition mechanism to form a stable triazole linkage.

Quantitative Data: Kinetics and Stability

The efficiency of a bioorthogonal reaction is determined by its kinetics and the stability of the reactants. This compound exhibits favorable kinetics for SPAAC reactions.

| Reaction | Second-Order Rate Constant (k₂) | Conditions | Reference |

| endo-Bcn-OH + Benzyl Azide | 0.29 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) | |

| exo-Bcn-OH + Benzyl Azide | 0.19 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) | |

| This compound + Benzyl Azide | 0.14 M⁻¹s⁻¹ | CD₃CN/D₂O (3:1) | |

| This compound + o-quinone | 1824 M⁻¹s⁻¹ | N/A |

While generally stable, this compound can exhibit instability under certain conditions, particularly strong acidity. This is a critical consideration for applications such as solid-phase oligonucleotide synthesis.

| Condition | Observation | Rate Constant (k) | Reference |

| Acidic (TCA in DCM) | Decomposition follows first-order kinetics | 0.11 s⁻¹ | |

| Acidic (TCA in Toluene) | Decomposition follows first-order kinetics | 0.068 s⁻¹ | |

| On TLC Silica | Degradation via oxidation and hydrolysis | N/A | |

| Cross-Reactivity with Thiols | Non-negligible side reaction | ~10⁻⁴ M⁻¹s⁻¹ |

It has been shown that the undesirable reaction with thiols can be significantly reduced by the presence of a low concentration of β-mercaptoethanol (βME).

Applications in Research and Drug Development

The versatility of the hydroxyl group on this compound allows for its incorporation into a wide range of molecular scaffolds, making it a valuable tool in various fields.

Antibody-Drug Conjugates (ADCs)

This compound is an important building block for linkers used in ADCs. The BCN moiety allows for a stable, covalent attachment to an azide-modified antibody, while the hydroxyl group can be derivatized to connect a cytotoxic payload. This strategy enables the specific delivery of therapeutic agents to target cells. Molecular docking studies have shown that this compound can form stable connections with antibodies like pertuzumab, highlighting its potential in targeted cancer therapy.

PROTACs

In the development of Proteolysis Targeting Chimeras (PROTACs), this compound serves as a versatile anchor for constructing bifunctional linkers. Its hydroxyl group can be readily functionalized, for example, by coupling with glutaric anhydride to create linkers that tether an E3 ligase ligand to a target protein binder. The efficient SPAAC kinetics of BCN ensures effective conjugation in complex biological environments.

Bioconjugation and Imaging

This compound is widely used for the specific labeling of azide-modified biomolecules, including proteins, nucleic acids, and carbohydrates, for visualization and tracking studies. It can be conjugated to fluorophores, radioactive probes, or other reporter molecules. Furthermore, this compound serves as a mitochondrial probe and as a control reagent for mitochondria-targeted probes like BCN-TPP.

Experimental Protocols

General Protocol for Antibody Labeling via SPAAC

This protocol provides a general workflow for conjugating a this compound functionalized molecule to an azide-bearing antibody.

Methodology:

-

Antibody Preparation: Generate azide functionalities on the antibody of interest. This can be achieved through metabolic incorporation of azide-containing sugars or by reacting lysine residues with an NHS-azide reagent. Purify the azide-modified antibody.

-

This compound Conjugate Solution: Dissolve the this compound functionalized molecule (e.g., this compound-drug) in a compatible solvent like DMSO to create a stock solution (e.g., 10 mM).

-

Conjugation: Add a molar excess (e.g., 20-30 fold) of the this compound conjugate to the azide-modified antibody in a suitable reaction buffer (e.g., PBS, pH 7.4). The final concentration of the organic solvent (like DMSO) should typically be kept below 20% to maintain protein integrity.

-

Incubation: Allow the reaction to proceed at room temperature or 37°C for 1 to 18 hours. The optimal time depends on the specific reactants and their concentrations.

-

Quenching (Optional): For NHS-ester derivatives of Bcn, unreacted reagent can be quenched by adding a small amount of a primary amine solution, such as Tris buffer.

-

Purification: Remove unreacted this compound conjugate and byproducts using a suitable method such as a spin desalting column, size exclusion chromatography, or dialysis.

-

Analysis: Characterize the final conjugate to determine the degree of labeling and confirm purity using techniques like SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.

Synthesis of this compound Derivatives: BCN-Osu

The hydroxyl group of this compound can be activated for facile reaction with primary amines by converting it to an N-Hydroxysuccinimide (NHS) carbonate.

Reaction: this compound is reacted with N,N'-Disuccinimidyl carbonate (DSC) in the presence of a base like triethylamine.

Protocol Outline:

-

Dissolve this compound (1 equivalent) and N,N'-Disuccinimidyl carbonate (2 equivalents) in anhydrous acetonitrile under a nitrogen atmosphere.

-

Add triethylamine (approx. 3.2 equivalents) to the solution.

-

Stir the reaction mixture overnight at room temperature.

-

Dilute the reaction with a 1:1 mixture of ethyl acetate and ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting product, [(lR,8S,9S)-bicyclo[6.1.0]non-4-yn-9-yl]methyl 2,5-dioxopyrrolidin-l-yl carbonate (BCN-Osu), by silica flash chromatography.

Conclusion

This compound is a powerful and versatile reagent in the field of bioorthogonal chemistry. Its favorable balance of strain-promoted reactivity, stability, and aqueous solubility, combined with a functional handle for derivatization, has established it as a benchmark cyclooctyne for copper-free click chemistry. Its successful application in the construction of ADCs, PROTACs, and various bioprobes underscores its importance for researchers, scientists, and drug development professionals who are advancing the frontiers of chemical biology and medicine. As the demand for more sophisticated and multiplexed biological labeling and construction techniques grows, the utility of this compound and its derivatives is set to expand even further.

References

An In-depth Technical Guide to Bcn-OH: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (Bcn-OH) is a key building block in the field of bioorthogonal chemistry, particularly valued for its role in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Its unique strained cyclooctyne structure allows for rapid and specific "click" reactions with azide-functionalized molecules in complex biological environments, without the need for cytotoxic copper catalysts. This property has made this compound an invaluable tool in drug development, particularly in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of endo-Bcn-OH.

Chemical Structure and Properties

endo-Bcn-OH, systematically named (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethanol, possesses a unique three-dimensional structure characterized by a strained eight-membered ring fused to a cyclopropane ring, with an exocyclic hydroxymethyl group. This endo configuration is crucial for its high reactivity in SPAAC reactions.

Below is a summary of the key chemical and physical properties of this compound:

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₄O | [1][2] |

| Molecular Weight | 150.22 g/mol | [1][3] |

| CAS Number | 1263166-90-0 | [3] |

| Appearance | White to off-white solid/powder | |

| Purity | >95% (typical) | |

| Solubility | Soluble in Dichloromethane (DCM). Miscible with Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). | |

| Storage Conditions | Store at -20°C for long-term (months to years). Can be stored at 0-4°C for short-term (days to weeks). Should be kept dry and in the dark. |

Stability Profile

The stability of this compound is a critical consideration for its application in experimental settings. The strained alkyne moiety is susceptible to degradation under certain conditions:

-

pH Stability: Bcn derivatives are known to be unstable in acidic conditions. Studies on BCN-carbinol have shown degradation in the presence of trichloroacetic acid (TCA) and dichloroacetic acid (DCA), which are commonly used in oligonucleotide synthesis. While stable at neutral pH, BCN has also shown instability in the presence of glutathione (GSH) at pH 7.2.

-

Thermal Stability: While specific thermal degradation studies on this compound are not extensively documented, it is recommended to store the compound at low temperatures (-20°C) to ensure its long-term stability.

-

Reactivity with Thiols: The strained alkyne of Bcn can react with thiols. This reactivity can be suppressed by the addition of β-mercaptoethanol (β-ME).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics

The utility of this compound in bioorthogonal chemistry stems from its rapid reaction kinetics with azides. The rate of the SPAAC reaction is a key performance indicator.

| Reactant | Solvent System | Temperature | Second-Order Rate Constant (k₂) | Reference(s) |

| Benzyl Azide | DMSO | 37°C | 0.15 M⁻¹s⁻¹ | |

| Benzyl Azide | CD₃CN/D₂O (1:2) | Not Specified | 0.29 M⁻¹s⁻¹ |

Experimental Protocols

Synthesis of endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne (this compound)

Methodology:

-

Cyclopropanation: To a solution of 1,5-cyclooctadiene in a suitable solvent (e.g., dichloromethane), a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄) is added. Ethyl diazoacetate is then added dropwise at a controlled temperature (e.g., 0°C to room temperature). The reaction mixture is stirred until the starting material is consumed. The product, ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate, is purified by column chromatography.

-

Bromination: The bicyclo[6.1.0]non-4-ene intermediate is dissolved in a non-polar solvent (e.g., hexane) and cooled to a low temperature (e.g., -78°C). A solution of bromine in the same solvent is added dropwise. After the reaction is complete, the mixture is washed and the solvent is evaporated to yield the dibrominated intermediate.

-

Dehydrobromination: The dibromo-bicyclo[6.1.0]nonane intermediate is dissolved in an aprotic solvent (e.g., acetonitrile). A strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC or GC-MS. After completion, the product, ethyl bicyclo[6.1.0]non-4-yne-9-carboxylate, is extracted and purified.

-

Reduction: The purified ethyl ester is dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) and cooled in an ice bath. A solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄), is added slowly. The reaction is stirred until the ester is fully reduced to the alcohol. The reaction is carefully quenched, and the product, endo-Bcn-OH, is extracted and purified by column chromatography.

Antibody Labeling with this compound for Antibody-Drug Conjugates (ADCs)

This protocol describes a two-step process for conjugating a payload to an antibody using this compound. First, the antibody is functionalized with an azide group, and then the azide-modified antibody is reacted with a this compound-activated payload via SPAAC.

Methodology:

Part 1: Antibody Azide Functionalization

-

Buffer Exchange: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4). The antibody concentration should typically be between 1-10 mg/mL.

-

Azide-NHS Ester Preparation: Dissolve an azide-functionalized N-hydroxysuccinimide (NHS) ester (e.g., Azide-PEG-NHS) in anhydrous DMSO to a stock concentration of 10 mM.

-

Reaction: Add a 20-30 fold molar excess of the Azide-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 20%.

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.

-

Quenching: Add a small amount of a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15 minutes.

-

Purification: Remove excess azide reagent and quenched NHS ester using a desalting spin column or through dialysis against PBS.

Part 2: Payload Activation with this compound

The hydroxymethyl group of this compound can be functionalized to react with a payload. For payloads containing a carboxylic acid, an ester linkage can be formed. For payloads with an amine, a carbamate or amide linkage can be formed after converting this compound to a chloroformate or carboxylic acid, respectively.

Part 3: SPAAC Conjugation

-

Reaction Setup: Mix the azide-functionalized antibody with a 2-4 fold molar excess of the this compound-activated payload. The reaction is typically performed in PBS or a similar aqueous buffer.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by techniques such as hydrophobic interaction chromatography (HIC) to resolve species with different drug-to-antibody ratios (DARs).

-

Purification: Purify the resulting ADC from unreacted payload and other small molecules using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

PROTAC Synthesis using a this compound Linker

This compound can be incorporated into PROTAC linkers to facilitate the final "click" assembly of the bifunctional molecule. This example outlines a convergent synthesis where a warhead is attached to a this compound functionalized linker, which is then "clicked" to an azide-modified E3 ligase ligand.

Methodology:

-

Bcn-Linker Synthesis: The hydroxyl group of this compound is reacted with a linker precursor that has a complementary functional group. For example, an ester linkage can be formed with a linker containing a carboxylic acid using standard coupling reagents like DCC or EDC.

-

Warhead Conjugation: The other end of the Bcn-functionalized linker is then coupled to the warhead (the ligand for the protein of interest). This is often achieved through amide bond formation if the linker has a carboxylic acid and the warhead has an amine.

-

E3 Ligase Ligand Azide Functionalization: Separately, the E3 ligase ligand is modified to incorporate an azide group. This can be done by reacting an appropriate functional group on the E3 ligase ligand with an azide-containing reagent (e.g., azido-PEG-NHS ester).

-

Final "Click" Assembly: The Warhead-Linker-Bcn intermediate is reacted with the Azide-Functionalized E3 Ligase Ligand in a suitable solvent (e.g., DMSO/water mixture). The SPAAC reaction proceeds without a catalyst to form the final PROTAC. The product is then purified by chromatography (e.g., reverse-phase HPLC).

Applications in Signaling Pathway Research

While this compound is not a direct modulator of signaling pathways, its application in creating precisely labeled biological probes is instrumental in their study. For instance, an antibody targeting a G-protein coupled receptor (GPCR) can be labeled with a fluorophore using this compound-mediated click chemistry. This allows for the visualization and tracking of the receptor on the cell surface and its internalization upon ligand binding, providing insights into GPCR trafficking and signaling dynamics.

Conclusion

endo-Bcn-OH is a powerful and versatile tool for researchers in drug development and chemical biology. Its high reactivity in copper-free click chemistry, coupled with its stability under physiological conditions (with the noted exception of acidic environments and the presence of thiols), makes it an ideal reagent for the construction of complex biomolecules such as ADCs and PROTACs. The experimental protocols provided in this guide offer a starting point for the synthesis and application of this compound in these cutting-edge areas of research. As our understanding of "linkerology" and bioconjugation strategies evolves, the utility of well-characterized building blocks like this compound will undoubtedly continue to grow.

References

An In-depth Technical Guide to the Synthesis and Purification of Bicyclo[6.1.0]non-4-yn-9-ylmethanol (Bcn-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (Bcn-OH) has emerged as a cornerstone reagent in the field of bioorthogonal chemistry, prized for its exceptional reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This technical guide provides a comprehensive overview of the synthesis and purification of endo-Bcn-OH, the stereoisomer predominantly used in these applications. Detailed experimental protocols for the multi-step synthesis from 1,5-cyclooctadiene are presented, along with quantitative data on reaction yields and purity. Furthermore, this guide outlines effective purification strategies and includes visualizations of the synthetic workflow to aid researchers in the efficient and reliable production of this invaluable chemical tool.

Introduction

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (this compound) is a strained alkyne that has gained significant traction in chemical biology and drug development.[1] Its rigid, bicyclic structure imposes significant ring strain, rendering the alkyne moiety highly reactive towards azides in the absence of a cytotoxic copper catalyst.[2] This bioorthogonality allows for the selective labeling and conjugation of biomolecules in living systems. The endo isomer of this compound is particularly favored due to its well-defined stereochemistry and proven efficacy in SPAAC reactions.[3]

This guide details the robust and scalable synthetic route to endo-Bcn-OH, providing researchers with the necessary information to produce this reagent in-house.

Synthesis of endo-Bcn-OH: A Multi-step Approach

The synthesis of endo-Bcn-OH is a multi-step process commencing with the commercially available 1,5-cyclooctadiene (COD). The overall synthetic workflow is depicted below.

Figure 1. Overall workflow for the synthesis of endo-Bcn-OH.

Step 1: Stereoselective Cyclopropanation of 1,5-Cyclooctadiene

The initial step involves a stereoselective cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate. The use of a rhodium catalyst, specifically Rh₂(S-BHTL)₄, is crucial for achieving a favorable diastereomeric ratio, enriching the desired syn-isomer which is the precursor to endo-Bcn-OH.

Experimental Protocol:

-

To a solution of Rh₂(S-BHTL)₄ (0.27 mol%) in neat 1,5-cyclooctadiene, add ethyl diazoacetate via syringe pump.

-

Maintain the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, the crude product is purified by silica gel column chromatography to isolate the syn-ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate.

Step 2: Reduction to endo-Bicyclo[6.1.0]non-4-en-9-ylmethanol

The ester functionality of the syn-isomer is then reduced to a primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

Prepare a solution of syn-ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate in anhydrous diethyl ether and cool to 0 °C under an inert atmosphere.

-

Slowly add a solution of LiAlH₄ in THF.

-

Allow the reaction to warm to room temperature and then heat to 45 °C for 1 hour, monitoring by TLC.

-

After completion, cool the reaction to 0 °C and carefully quench with water.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield endo-bicyclo[6.1.0]non-4-en-9-ylmethanol.

Step 3: Bromination and Dehydrobromination to form endo-Bcn-OH

The final steps involve the introduction of the alkyne functionality through a bromination-dehydrobromination sequence.

Experimental Protocol:

-

Dissolve the endo-bicyclo[6.1.0]non-4-en-9-ylmethanol in dichloromethane.

-

Add a solution of bromine in dichloromethane dropwise at low temperature until a persistent color is observed.

-

After the reaction is complete, wash the mixture with a saturated solution of sodium thiosulfate and brine.

-

Dry the organic layer and concentrate to obtain the crude dibromo intermediate.

-

Dissolve the crude dibromide in anhydrous THF and add an excess of potassium tert-butoxide.

-

Reflux the mixture to effect the double dehydrobromination.

-

After the reaction is complete, quench with a weak acid and extract the product.

Purification of endo-Bcn-OH

Purification of the final product is critical to remove any unreacted starting materials and byproducts. Silica gel column chromatography is the most common method employed for this purpose.

Experimental Protocol:

-

Load the crude endo-Bcn-OH onto a silica gel column.

-

Elute the column with a suitable mobile phase. A gradient of ethyl acetate in hexanes is often effective.

-

Monitor the fractions by TLC and combine those containing the pure product.

-

Remove the solvent under reduced pressure to yield pure endo-Bcn-OH as a white to off-white solid.

Quantitative Data

The following table summarizes the typical yields and purity for each step in the synthesis of endo-Bcn-OH.

| Step | Product | Yield (%) | Purity (%) |

| 1. Cyclopropanation | syn-Ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate | ~65 | >95 |

| 2. Reduction | endo-Bicyclo[6.1.0]non-4-en-9-ylmethanol | ~86 | >98 |

| 3. Bromination/Dehydrobromination & Purification | endo-Bcn-OH | 50-60 | >98 (by NMR) |

Logical Relationships in Synthesis

The synthesis of endo-Bcn-OH relies on a series of carefully controlled chemical transformations where the stereochemistry of the initial cyclopropanation dictates the final product configuration.

Figure 2. Stereochemical control in endo-Bcn-OH synthesis.

Conclusion

The synthesis and purification of endo-Bcn-OH, while multi-stepped, is a well-established and reproducible process. By following the detailed protocols and purification strategies outlined in this guide, researchers can reliably produce high-purity endo-Bcn-OH for their bioorthogonal chemistry needs. The careful control of stereochemistry in the initial cyclopropanation step is paramount to achieving a high yield of the desired product. The methodologies described herein provide a solid foundation for the successful in-house synthesis of this powerful chemical tool.

References

- 1. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1 R ,8 S ,9 S )-二环 \ [6.1.0] 非-4-炔-9-基甲醇 for Copper-free Click Chemistry | Sigma-Aldrich [sigmaaldrich.com]

- 3. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Bcn-OH in Copper-Free Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Advent of Copper-Free Click Chemistry

In the landscape of bioconjugation, the ability to form stable covalent bonds in complex biological environments with high specificity and efficiency is paramount. The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, has emerged as a powerful tool that circumvents the need for cytotoxic copper catalysts required in traditional click chemistry.[1][2][3] At the heart of SPAAC are strained cyclooctynes, molecules whose inherent ring strain enables them to react spontaneously with azides under physiological conditions.[4][5]

Among the diverse toolkit of strained alkynes, Bicyclo[6.1.0]nonyne (BCN) has gained prominence for its optimal balance of high reactivity and synthetic accessibility. This guide focuses on a key derivative, [(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]methanol, commonly known as Bcn-OH. We will provide an in-depth exploration of its core reaction mechanism, present comparative quantitative data, detail experimental protocols, and discuss its unique advantages in modern chemical biology and drug development.

The Core Mechanism: Strain-Promoted [3+2] Dipolar Cycloaddition

The fundamental reaction between this compound and an azide-functionalized molecule is a Huisgen [3+2] dipolar cycloaddition. This reaction is characterized by a concerted mechanism where two new sigma bonds are formed between the 1,3-dipole (the azide) and the dipolarophile (the strained alkyne of BCN), leading to a stable, aromatic triazole linkage.

The "strain-promoted" nature of the reaction is the key to its bioorthogonality. The fusion of a cyclopropane ring to the cyclooctyne core in BCN induces significant ring strain (approximately 12–13 kcal/mol), which distorts the alkyne's bond angles from the ideal 180°. This pre-distortion of the alkyne towards the bent geometry of the transition state significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at ambient or physiological temperatures without a catalyst.

The Role of the Hydroxyl (-OH) Group

While the ring strain is the primary driver of BCN's reactivity, the appended hydroxyl group in this compound offers several distinct advantages:

-

Improved Hydrophilicity: The -OH group increases the aqueous solubility of the molecule compared to highly lipophilic cyclooctynes like dibenzocyclooctyne (DIBO) or dibenzocyclooctyne (DBCO). This enhanced hydrophilicity is crucial for applications in aqueous biological media, reducing aggregation and improving reagent accessibility to biomolecular targets.

-

Functional Handle: The hydroxyl group serves as a convenient synthetic handle for further functionalization. It allows for the straightforward attachment of other moieties, such as linkers (e.g., PEGs), fluorescent dyes, or biotin tags, expanding its utility.

-

Simplified Product Profile: A key structural feature of BCN is its plane of symmetry. This symmetry ensures that the cycloaddition reaction with an azide yields a single regioisomer, which greatly simplifies the purification and characterization of the final conjugate product.

Quantitative Data: Reaction Kinetics Comparison

The efficacy of a click chemistry reagent is quantified by its second-order rate constant (k₂). This compound exhibits a favorable balance of high reactivity and stability. Below is a comparison of its reaction kinetics with other commonly used cyclooctynes when reacted with benzyl azide.

| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Measurement Conditions | Reference |

| This compound | 0.29 | CD₃CN/D₂O (1:2), Room Temp. | |

| This compound | 0.14 | CD₃CN/D₂O (3:1), Room Temp. | |

| DIFO (Difluorinated Cyclooctyne) | 0.076 | CD₃CN, Room Temp. | |

| BARAC (Biarylazacyclooctynone) | ~1.0 | CD₃CN, Room Temp. | |

| DBCO (Dibenzocyclooctyne) | ~0.1 | Aqueous Conditions |

Note: Reaction rates are highly dependent on the solvent, temperature, and the specific azide used. The data presented provides a general comparison. The polarity of the solvent can influence the reaction rate, with rates often increasing with solvent polarity.

Experimental Protocol: Antibody Conjugation via BCN-NHS Ester

This section provides a representative protocol for labeling an antibody with an azide-modified molecule using a this compound derivative, specifically an N-Hydroxysuccinimide (NHS) ester for amine coupling.

Materials

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4). Avoid amine-containing buffers like Tris.

-

BCN-NHS ester, dissolved in anhydrous DMSO (e.g., 10 mM stock solution).

-

Azide-functionalized molecule (e.g., fluorescent dye, drug-linker).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Spin desalting columns for purification.

Step-by-Step Methodology

-

Antibody Preparation:

-

Prepare the antibody solution at a concentration of approximately 1-2 mg/mL in the reaction buffer.

-

-

Activation with BCN-NHS Ester:

-

Add a 20-30 fold molar excess of the BCN-NHS ester stock solution to the antibody solution.

-

Ensure the final concentration of DMSO in the reaction mixture is below 20% to avoid antibody denaturation.

-

Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.

-

-

Quenching:

-

Quench the unreacted BCN-NHS ester by adding Tris buffer to a final concentration of 10-20 mM.

-

Incubate for an additional 15 minutes at room temperature.

-

-

Purification of BCN-Antibody:

-

Remove the excess, unreacted BCN-NHS ester and quenching agent using a spin desalting column equilibrated with the desired buffer (e.g., PBS).

-

The resulting BCN-functionalized antibody can be stored at -20°C for several months.

-

-

Click Reaction with Azide:

-

Add the azide-functionalized molecule to the purified BCN-antibody solution. A 5-10 fold molar excess of the azide is typically sufficient.

-

Incubate the reaction overnight at room temperature or for a shorter duration at 37°C.

-

-

Final Purification:

-

Purify the final antibody conjugate using an appropriate method, such as size exclusion chromatography (SEC) or another desalting column, to remove the excess azide-functionalized molecule.

-

Important Considerations: Bioorthogonality and Side Reactions

While SPAAC is highly specific, BCN has been reported to exhibit some non-negligible cross-reactivity with free thiols, such as those in cysteine residues of proteins. This potential side reaction can compromise the bioorthogonality of the labeling.

To mitigate this, a simple and effective strategy is the addition of a low concentration (e.g., 1-10 mM) of a non-peptidyl thiol like β-mercaptoethanol (βME) to the reaction mixture. The βME competes with protein-based thiols for reaction with BCN, significantly reducing the undesirable background labeling while preserving the integrity of critical cysteine residues and having minimal impact on the kinetics of the desired SPAAC reaction.

Conclusion

This compound stands out as a versatile and powerful reagent in the field of copper-free click chemistry. Its mechanism, rooted in the high ring strain of the bicyclo[6.1.0]nonyne core, enables rapid and specific bioorthogonal conjugations. The presence of the hydroxyl group provides the added benefits of increased hydrophilicity and a synthetic handle for derivatization, making it highly suitable for applications in aqueous biological systems. By understanding its core mechanism, kinetic properties, and potential side reactions, researchers can effectively harness this compound to advance their work in drug development, cellular imaging, and materials science.

References

An In-depth Technical Guide to Bcn-OH Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. Among the various strained alkynes developed for this reaction, bicyclo[6.1.0]nonyne (Bcn) derivatives, particularly those functionalized with a hydroxyl group (Bcn-OH), offer a unique combination of reactivity, stability, and hydrophilicity. The primary alcohol handle on this compound provides a versatile point for further chemical modification, making it an invaluable tool for researchers in bioconjugation, drug development, and materials science. This technical guide provides a comprehensive overview of this compound SPAAC, including its core principles, quantitative kinetic data, detailed experimental protocols for key applications, and visual representations of relevant workflows and mechanisms.

Introduction to this compound and SPAAC

The principle of SPAAC lies in the reaction between a strained cyclooctyne and an azide, which proceeds rapidly and with high specificity to form a stable triazole linkage.[1] The driving force for this reaction is the relief of ring strain in the cyclooctyne. Bcn is a widely utilized cyclooctyne due to its chemical stability, favorable reactivity, and relative hydrophilicity.[2] The synthesis of Bcn typically yields two diastereomers: endo and exo. The endo isomer is noted to be slightly more reactive.[2]

This compound, specifically ((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methanol, incorporates a primary alcohol group, which serves as a convenient point of attachment for various payloads, linkers, or reporter molecules.[3] This feature makes this compound a versatile building block in the construction of complex biomolecular conjugates.

Key Features of this compound in SPAAC:

-

Biocompatibility: The reaction is copper-free, avoiding the cytotoxicity associated with the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it suitable for live-cell and in-vivo applications.[4]

-

High Selectivity: The azide and cyclooctyne groups are bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems.

-

Stability: Both the Bcn moiety and the resulting triazole linkage are stable under physiological conditions.

-

Tunable Functionality: The hydroxyl group allows for further derivatization, enabling the attachment of a wide range of molecules such as drugs, fluorophores, or polyethylene glycol (PEG) chains.

Quantitative Data: Reaction Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). The table below summarizes the kinetic data for Bcn and other commonly used cyclooctynes, providing a basis for selecting the appropriate reagent for a specific application. The reaction rates can be influenced by factors such as the solvent, temperature, and the specific azide reactant used.

| Cyclooctyne | Azide Reactant | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| endo-Bcn | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29 |

| exo-Bcn | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.19 |

| DIBO | Benzyl Azide | Not Specified | ~0.3 - 0.7 |

| DBCO | Benzyl Azide | Not Specified | ~0.6 - 1.0 |

Core Concepts and Mechanisms

The reaction between this compound and an azide proceeds through a [3+2] cycloaddition mechanism. The strained triple bond of the cyclooctyne readily reacts with the 1,3-dipole of the azide to form a five-membered triazole ring. This reaction is highly efficient and regioselective, yielding a single product.

Experimental Protocols

This section provides detailed methodologies for key applications of this compound SPAAC in research and drug development.

Protein Labeling with a this compound Derived Fluorophore

This protocol describes the labeling of an azide-modified protein with a this compound derivative that has been functionalized with a fluorescent dye.

Materials:

-

Azide-modified protein (Protein-N₃) in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound derived fluorescent probe (e.g., Bcn-Fluor).

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Spin desalting columns or size-exclusion chromatography system for purification.

-

SDS-PAGE system and fluorescence scanner for analysis.

Procedure:

-

Reagent Preparation:

-

Dissolve the Bcn-Fluor probe in a minimal amount of DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).

-

Ensure the Protein-N₃ solution is at a suitable concentration (e.g., 1-5 mg/mL) in a compatible buffer.

-

-

Labeling Reaction:

-

Add a 5-20 fold molar excess of the Bcn-Fluor stock solution to the Protein-N₃ solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 1-4 hours at room temperature or 12-24 hours at 4°C, protected from light. Reaction times may need to be optimized depending on the protein and the specific Bcn derivative.

-

-

Purification:

-

Remove the unreacted Bcn-Fluor probe using a spin desalting column or size-exclusion chromatography. Equilibrate the column with the desired storage buffer.

-

-

Characterization:

-

Confirm successful labeling by SDS-PAGE analysis. Visualize the labeled protein using a fluorescence scanner.

-

Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein and the fluorophore.

-

Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the conjugation of an azide-modified antibody to a this compound-functionalized drug molecule.

Materials:

-

Azide-modified antibody (Ab-N₃).

-

This compound functionalized drug-linker (Drug-Linker-Bcn).

-

Reaction buffer (e.g., PBS, pH 7.4).

-

Purification system (e.g., Protein A affinity chromatography or size-exclusion chromatography).

-

Analytical instruments for characterization (e.g., HPLC, Mass Spectrometry).

Procedure:

-

Reagent Preparation:

-

Dissolve the Drug-Linker-Bcn in a compatible solvent (e.g., DMSO).

-

Prepare the Ab-N₃ in the reaction buffer.

-

-

Conjugation Reaction:

-

Add a slight molar excess (e.g., 1.2-1.5 equivalents) of the Drug-Linker-Bcn solution to the Ab-N₃ solution.

-

Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress by HPLC.

-

-

Purification:

-

Purify the resulting ADC using Protein A affinity chromatography to remove unreacted drug-linker and other impurities.

-

-

Characterization:

-

Analyze the purified ADC by hydrophobic interaction chromatography (HIC)-HPLC to determine the drug-to-antibody ratio (DAR).

-

Confirm the molecular weight of the ADC using mass spectrometry.

-

Visualizing Workflows and Pathways

Workflow for Cell Surface Glycoprotein Labeling

This compound SPAAC is a powerful tool for labeling and visualizing glycoproteins on the surface of living cells. This workflow involves the metabolic incorporation of an azide-modified sugar, followed by reaction with a this compound-derived probe.

Logical Pathway for PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. This compound SPAAC can be used to link the target-binding ligand and the E3 ligase-binding ligand.

Conclusion

This compound is a highly versatile and powerful reagent for strain-promoted azide-alkyne cycloaddition. Its unique combination of reactivity, stability, and the presence of a functional handle for further derivatization makes it an indispensable tool for researchers in chemistry, biology, and medicine. The copper-free nature of the reaction allows for its application in sensitive biological systems, opening up new avenues for in-vivo imaging, targeted drug delivery, and the study of complex biological processes. The detailed protocols and comparative kinetic data provided in this guide are intended to empower researchers to effectively harness the potential of this compound SPAAC in their scientific endeavors.

References

- 1. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]

- 2. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]

- 4. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Reactivity of Bcn-OH with Azides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bicyclo[6.1.0]non-4-yn-9-ylmethanol, commonly known as Bcn-OH, is an alcohol-functionalized cyclooctyne derivative that has become a prominent tool in the field of bioorthogonal chemistry.[1][2][3] Its significance lies in its ability to undergo highly efficient and selective reactions with azides via a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4] This reaction, often termed "copper-free click chemistry," proceeds rapidly under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for applications in complex biological systems, including live-cell imaging, bioconjugation, and the development of antibody-drug conjugates (ADCs).

This compound strikes a crucial balance between high reactivity, driven by its inherent ring strain, and favorable physicochemical properties such as a compact size and greater hydrophilicity compared to other common cyclooctynes like dibenzocyclooctyne (DBCO). These characteristics make it a versatile reagent for the precise chemical modification of biomolecules. This guide provides a comprehensive overview of the reactivity of this compound with azides, including its reaction mechanism, kinetics, potential side reactions, and detailed experimental protocols.

The SPAAC Reaction Mechanism

The core reaction between this compound and an azide is a concerted, irreversible [3+2] cycloaddition. The driving force for this reaction is the significant ring strain of the cyclooctyne ring within the Bcn molecule. This strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed spontaneously and rapidly at ambient or physiological temperatures. The reaction is bioorthogonal, meaning neither the alkyne nor the azide functional group reacts significantly with naturally occurring functional groups found in biomolecules, ensuring high specificity. The final product is a stable, covalent triazole linkage.

The reaction mechanism is visualized below:

Quantitative Reactivity Data

The efficiency of the SPAAC reaction is quantified by its second-order rate constant (k₂). This compound exhibits robust reactivity, though kinetics can be influenced by factors such as the specific isomer (endo vs. exo), solvent polarity, and the steric and electronic properties of the azide partner. The endo-isomer of this compound is noted to be slightly more reactive than the exo-isomer. Generally, the reaction rate increases with the polarity of the solvent.

The table below summarizes key kinetic data for Bcn derivatives compared to other common cyclooctynes when reacted with benzyl azide, a standard reference azide.

| Cyclooctyne | Isomer | Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System |

| This compound | endo | Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) |

| This compound | exo | Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) |

| This compound | Not Specified | Benzyl Azide | 0.14 | CD₃CN/D₂O (3:1) |

| DBCO | Not Applicable | Benzyl Azide | ~0.6 - 1.0 | Various |

| DIBO | Not Applicable | Benzyl Azide | ~0.3 - 0.7 | Various |

Data compiled from multiple sources. Note that absolute rates can vary with experimental conditions.

Potential Side Reactions

While highly specific, Bcn can exhibit some cross-reactivity, particularly with thiols (e.g., free cysteine residues in proteins) through a competing thiol-yne addition reaction. This side reaction is generally much slower than the SPAAC reaction. For applications requiring exquisite specificity, especially when free thiols are present in high concentrations, the addition of a reducing agent like β-mercaptoethanol (β-ME) can effectively suppress this unwanted reaction.

Experimental Protocols

This section provides a generalized protocol for the conjugation of an azide-modified biomolecule (e.g., a protein) with a Bcn-functionalized molecule. It is intended as a starting point and should be optimized for specific applications.

5.1 Materials and Reagents

-

Azide-modified biomolecule (Biomolecule-N₃)

-

This compound or an activated derivative (e.g., Bcn-NHS ester for amine coupling)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable aqueous buffer.

-

Quenching Reagent (if using NHS ester): Tris buffer (1 M, pH 8.0)

-

Organic Solvent (for dissolving Bcn reagent): DMSO or DMF, high purity.

-

Purification System: Size-exclusion chromatography (e.g., spin desalting column), HPLC, or dialysis system appropriate for the biomolecule.

5.2 General Protocol for Bioconjugation

-

Preparation of Reagents:

-

Dissolve the Bcn reagent in a minimal amount of organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

-

Dissolve or dilute the Biomolecule-N₃ in the reaction buffer to the desired concentration (e.g., 1 mg/mL).

-

-

Conjugation Reaction:

-

Add the Bcn stock solution to the Biomolecule-N₃ solution. A molar excess of the Bcn reagent (typically 10-20 fold) is recommended to drive the reaction to completion.

-

Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10% v/v) to maintain the integrity of the biomolecule.

-

Incubate the reaction mixture. Reaction times can vary from 1 to 18 hours depending on the concentrations and intrinsic reactivity. Incubation can be done at room temperature or 4°C for sensitive biomolecules.

-

-

Reaction Quenching (if applicable):

-

If an activated form like an NHS ester was used to install the Bcn group prior to the click reaction, quench any unreacted ester with a small volume of Tris buffer after the initial activation step.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted Bcn reagent from the reaction mixture.

-

For proteins, a spin desalting column is often effective for rapid purification.

-

For other molecules, dialysis or an appropriate HPLC method (e.g., reverse phase or ion exchange) may be required.

-

-

Analysis and Characterization:

-

Validate the final conjugate using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy, to confirm successful conjugation and assess purity.

-

5.3 Experimental Workflow Diagram

Conclusion

This compound is a powerful and versatile reagent for copper-free click chemistry, enabling the efficient and specific labeling of azide-modified molecules. Its favorable balance of high strain-promoted reactivity and good aqueous solubility makes it a superior choice for many bioconjugation applications. By understanding the reaction kinetics, potential side reactions, and appropriate experimental protocols, researchers can effectively leverage the capabilities of this compound to advance their work in chemical biology, drug discovery, and materials science.

References

Bcn-OH: A Technical Guide to a Versatile Bicyclononyne Derivative for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bcn-OH ((1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol), a key bicyclononyne derivative utilized in advanced bioconjugation applications. We will explore its core properties, reaction kinetics, and detailed experimental protocols, offering a technical resource for its effective implementation in research and development.

Introduction to this compound and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This compound is an alcohol-functionalized cyclooctyne derivative that has become a prominent tool in the field of bioorthogonal chemistry.[1][2] Its utility stems from its participation in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient, copper-free "click chemistry" reaction.[3][4] The inherent ring strain of the bicyclononyne structure is the driving force for its rapid and specific reaction with azide-functionalized molecules to form a stable triazole linkage.[5] This reaction is bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes.

Bcn is synthesized as two diastereomers, exo-BCN and endo-BCN, which arise from the geometry of the fused cyclopropane ring. While both isomers are reactive, the endo isomer is often noted for being slightly more reactive and is more commonly available commercially. This guide will focus on the properties and applications of this compound, a derivative that provides a convenient hydroxyl handle for further functionalization.

Physicochemical Properties and Stability of this compound

This compound is valued for its balance of reactivity, stability, and hydrophilicity. The primary alcohol group allows for its straightforward derivatization into various activated forms (e.g., NHS esters, carbonates) for conjugation to biomolecules.

| Property | Value | Reference |

| CAS Number | 1263166-90-0 | |

| IUPAC Name | ((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methanol | |

| Molecular Formula | C₁₀H₁₄O | |

| Molecular Weight | 150.22 g/mol | |

| Appearance | White to off-white powder or colorless/pale yellow liquid | |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. |

Stability and Side Reactions: While generally stable, BCN derivatives can exhibit cross-reactivity with thiols, which may be a concern when labeling proteins containing free cysteine residues. This side reaction can be significantly reduced by the addition of a low concentration of non-peptidyl thiols like β-mercaptoethanol (βME). Furthermore, the linkage used to attach payloads to the BCN core is critical for stability. Amide bonds formed from BCN-carboxylic acid derivatives have been shown to be significantly more stable in biological media compared to the more commonly used carbamate linkages, which can be susceptible to hydrolysis.

Reaction Kinetics and Comparative Analysis

The efficiency of a bioconjugation reaction is defined by its rate. The SPAAC reaction involving BCN is characterized by a second-order rate constant (k₂).

Table 2: Second-Order Rate Constants (k₂) for BCN Reactions

| Reactants | k₂ (M⁻¹s⁻¹) | Solvent/Conditions | Reference |

| endo-BCN + Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | |

| exo-BCN + Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) | |

| This compound + Benzyl Azide | 0.14 | CD₃CN/D₂O (3:1) | |

| BCN Acid + Benzyl Azide | 0.20 | Acetonitrile/Water (1:2) | |

| This compound + o-quinone | 1824 | Not specified | |

| BCN + Thiol (βME) | ~1 x 10⁻⁴ | Not specified |

The data indicates that the endo isomer is slightly more reactive than the exo isomer in SPAAC. The reaction rate is also influenced by solvent polarity, with more polar environments generally leading to faster kinetics.

Table 3: Comparative Overview of Common Cycloalkynes

| Cycloalkyne | Typical k₂ (M⁻¹s⁻¹) | Key Characteristics | Reference |

| BCN | ~0.3 | Good balance of reactivity and stability; relatively hydrophilic; may have side reactions with thiols. | |

| DBCO | ~2.3 | High reactivity but lower stability, especially in the presence of thiols; more hydrophobic. | |

| DIBO | High | High reactivity; reported to have less cross-reactivity with thiols compared to BCN. | |

| DIBAC/ADIBO | High | Often exhibits very fast kinetics. |

For applications demanding rapid kinetics, highly strained cyclooctynes like DBCO are often preferred. However, for experiments requiring long-term stability in complex biological environments, BCN may be a more suitable choice. Studies have shown that for labeling applications on recombinant adeno-associated viruses (rAAV), DBCO provided a stronger signal compared to BCN.

Core Applications in Bioconjugation

The versatility and bioorthogonality of this compound have led to its adoption across numerous applications in research and drug development.

-

Antibody-Drug Conjugates (ADCs): BCN is used as a linker to attach cytotoxic drugs to antibodies, enabling targeted delivery to diseased cells. It is considered a less-hydrophobic alternative to DBCO for this purpose.

-

Protein and Peptide Labeling: BCN provides a robust method for labeling proteins and peptides with probes like fluorescent dyes or biotin for tracking and visualization.

-

Nucleic Acid Modification: Site-specific modification of DNA and RNA with BCN conjugates allows for the introduction of functional groups to study gene expression and nucleic acid-protein interactions.

-

Cell Labeling and Imaging: BCN enables the labeling of biomolecules on live cells for visualization. It has been successfully used for three-dimensional imaging of living cells migrating through a collagen matrix, offering high signal-to-noise ratios without cytotoxicity. In some systems, BCN has demonstrated higher labeling efficiency than DIBO on live cells.

-

Proteomics: BCN is a valuable tool in proteomics for identifying and quantifying proteins, studying protein interactions, and tracking metabolic pathways.

-

Surface and Nanoparticle Modification: BCN can be used to functionalize surfaces of materials like polymers, liposomes, or nanoparticles for targeted delivery or the creation of biosensors.

Experimental Protocols

This section provides a generalized protocol for the conjugation of an azide-modified antibody with a payload using a BCN-NHS ester, a common derivative of this compound.

5.1. Protocol: Antibody Conjugation using BCN-NHS Ester

This protocol outlines the steps to first functionalize an antibody with BCN groups and then conjugate it to an azide-containing molecule.

Materials Required:

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

BCN-NHS Ester (dissolved in DMSO)

-

Azide-functionalized molecule (e.g., azide-PEG-fluorophore)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns or similar purification system (e.g., dialysis)

-

Reaction tubes and standard laboratory equipment

Step 1: Antibody Functionalization with BCN-NHS Ester

-

Preparation: Prepare a stock solution of BCN-NHS ester in anhydrous DMSO (e.g., 10 mM).

-

Reaction Setup: In a reaction tube, mix the antibody with a 20-30 fold molar excess of the BCN-NHS ester solution. The final concentration of DMSO in the reaction mixture should ideally be below 20% to maintain antibody integrity. A typical antibody concentration for the reaction is around 1 mg/mL.

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.

-

Quenching: Add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM to quench any unreacted BCN-NHS ester. Incubate for an additional 15 minutes at room temperature.

Step 2: Purification of BCN-Functionalized Antibody

-

Removal of Excess Reagent: Remove the unreacted BCN-NHS ester and quenching reagent using a spin desalting column equilibrated with the desired reaction buffer for the next step (e.g., PBS). Follow the manufacturer's instructions for the column.

-

Verification (Optional): Characterize the degree of labeling (DOL) using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the BCN reagent has a chromophore.

-

Storage: The BCN-functionalized antibody can be stored at -20°C for several months.

Step 3: Conjugation with Azide-Modified Molecule

-

Reaction Setup: Mix the purified BCN-functionalized antibody with the azide-modified molecule. A 5-10 fold molar excess of the azide molecule over the antibody is typically sufficient.

-

Incubation: Incubate the reaction at room temperature or 4°C. Reaction times can vary from 1 to 18 hours, depending on the reactants' concentrations and reactivity. Monitor the reaction progress if possible.

-

Purification: Purify the final antibody conjugate using an appropriate method (e.g., size exclusion chromatography, protein A chromatography) to remove excess azide-reagent and any unconjugated antibody.

Application in Metabolic Labeling

A powerful application of this compound is in metabolic labeling, where cells are fed with an azide-modified metabolic precursor (e.g., an azido-sugar). This precursor is incorporated into biomolecules through the cell's natural metabolic pathways. The azide-labeled biomolecules can then be detected and visualized by reacting the cells with a BCN-functionalized probe, such as BCN-fluorophore.

Conclusion

This compound is a highly effective and versatile bicyclononyne derivative for bioconjugation via strain-promoted alkyne-azide cycloaddition. Its favorable balance of reactivity, stability, and hydrophilicity, combined with a straightforward synthesis, makes it an invaluable tool for a wide range of applications, from constructing antibody-drug conjugates to the three-dimensional imaging of live cells. While considerations such as potential thiol reactivity and the stability of the chosen linkage must be addressed, this compound and its derivatives offer a robust platform for researchers, scientists, and drug development professionals to create precisely engineered biomolecular conjugates.

References

An In-depth Technical Guide to the Fundamental Principles of Bcn-OH in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[6.1.0]non-4-yne-9-methanol (Bcn-OH) has emerged as a cornerstone reagent in the field of chemical biology, primarily owing to its pivotal role in bioorthogonal chemistry.[1] Its unique structural characteristics, featuring a strained cyclooctyne ring system, enable it to participate in highly efficient and selective reactions within complex biological environments. This technical guide provides a comprehensive overview of the fundamental principles of this compound, its applications, and detailed experimental protocols for its use. This compound is particularly renowned for its application in strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction that has revolutionized the way biomolecules are labeled, tracked, and conjugated.[2][3]

Core Principles of this compound

Structure and Reactivity

This compound, also known as endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne, is an alcohol-functionalized cyclooctyne derivative.[1] The defining feature of this compound is its bicyclic structure containing a highly strained internal alkyne. This ring strain is the driving force behind its high reactivity towards azides in SPAAC reactions, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[4] The primary alcohol group on the this compound scaffold provides a convenient handle for further functionalization, allowing it to be ligated to other molecules of interest.

The reactivity of this compound is not limited to SPAAC. It also participates in cycloadditions with other dipoles such as tetrazines and nitrile imines. The endo isomer of this compound is noted to be the more reactive isomer in SPAAC reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The most prominent application of this compound is in SPAAC, a bioorthogonal reaction that forms a stable triazole linkage between the cyclooctyne (this compound) and an azide-functionalized molecule. This reaction is characterized by its high efficiency, specificity, and biocompatibility, as it does not interfere with native biological processes. The reaction proceeds under mild, physiological conditions, making it ideal for applications in living cells and organisms.

Quantitative Data on this compound Reactivity

The efficiency of SPAAC reactions is quantified by the second-order rate constant (k₂). The following tables summarize the reaction kinetics of this compound with various azides and provide a comparison with other cyclooctynes.

| Cyclooctyne | Azide | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| endo-Bcn | Benzyl azide | CD₃CN/D₂O (1:2) | 0.29 |

| exo-Bcn | Benzyl azide | CD₃CN/D₂O (1:2) | 0.19 |

| Bcn | 2-azidoethanol | DMSO | 0.15 |

| Bcn | 2-azidopropanol | Not Specified | 0.012 - 0.024 |

| Bcn | 2-azido-2-methylpropanol | Not Specified | 0.012 - 0.024 |

Table 1: Second-order rate constants for the SPAAC reaction of Bcn diastereomers and derivatives with various azides.

| Cyclooctyne | Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Bicyclo[6.1.0]nonyne (Bcn) | Benzyl azide | 0.15 |

| Dibenzocyclooctyne (DBCO) | Benzyl azide | ~1.0 |

| Azacyclooctyne (AZA) | Benzyl azide | 0.3 |

| DIBAC/ADIBO | Benzyl azide | 0.9 |

| BARAC | Benzyl azide | 3.4 |

Table 2: Comparative second-order rate constants of various cyclooctynes with benzyl azide.

Experimental Protocols

Protocol 1: General Procedure for Antibody-Oligonucleotide Conjugation using Bcn-NHS Ester

This protocol outlines the steps for conjugating an antibody to an azide-modified oligonucleotide using a Bcn-NHS ester.

Materials:

-

Antibody solution (e.g., 1 mg/mL)

-

Bcn-NHS ester dissolved in DMSO (10 mM)

-

Azide-modified oligonucleotide

-

Tris buffer (100 mM, pH 8.0)

-

Spin desalting column

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Antibody Activation:

-

Mix the antibody solution with a 20-30 fold molar excess of the Bcn-NHS ester solution.

-

Ensure the final DMSO concentration is around 20%.

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

-

Quenching:

-

Add 10 µL of Tris buffer to the reaction mixture to quench any unreacted Bcn-NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove the unreacted Bcn-NHS ester using a spin desalting column according to the manufacturer's instructions.

-

The Bcn-functionalized antibody can be stored at -20°C for several months.

-

-

Conjugation:

-

Mix the Bcn-functionalized antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide in a reaction buffer.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C for 12-24 hours.

-

Protocol 2: Labeling of Azide-Containing Proteins with a Bcn-Functionalized Fluorescent Dye

This protocol describes the labeling of a protein containing an azide group with a Bcn-coupled fluorescent dye.

Materials:

-

Azide-containing protein solution in a suitable buffer (e.g., PBS, pH 7.4)

-

Bcn-functionalized fluorescent dye (e.g., Coumarin-C2-exo-Bcn) stock solution (10 mM in DMSO or DMF)

-

Spin desalting column or size-exclusion chromatography system

-

Storage buffer (e.g., PBS)

Procedure:

-

Protein Preparation:

-

Prepare the azide-containing protein at a concentration of 1-10 mg/mL in the reaction buffer.

-

-

Labeling Reaction:

-

Add a 5-20 fold molar excess of the Bcn-dye stock solution to the protein solution.

-

Keep the final concentration of the organic solvent (DMSO or DMF) below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.

-

-

Purification:

-

Purify the labeled protein from the unreacted dye using a spin desalting column or size-exclusion chromatography.

-

Equilibrate the column with the desired storage buffer before applying the sample.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the dye.

-

Analyze the labeled protein by SDS-PAGE and fluorescence scanning to confirm successful conjugation.

-

Visualizations of this compound Applications

Mitochondrial Redox Signaling Pathway

This compound can be functionalized to create probes that target mitochondria and react with specific markers of oxidative stress, such as sulfenic acid modifications on proteins. The following diagram illustrates a simplified signaling pathway where a Bcn-based probe is used to detect mitochondrial oxidative stress.

Caption: this compound probe detecting mitochondrial protein sulfenylation under oxidative stress.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Development

This compound and its derivatives are instrumental in the construction of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy. The following workflow illustrates the key steps in developing an ADC using this compound-based linkers.

Caption: Workflow for the development and mechanism of action of a this compound-based ADC.

Conclusion

This compound has solidified its position as a versatile and powerful tool in chemical biology. Its exceptional reactivity in strain-promoted azide-alkyne cycloaddition, coupled with the ease of its functionalization, has enabled significant advancements in bioconjugation, drug delivery, and cellular imaging. The detailed protocols and quantitative data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively harness the potential of this compound in their respective fields. As the demand for more precise and biocompatible chemical tools continues to grow, the fundamental principles of this compound will undoubtedly continue to inspire innovative solutions to complex biological questions.

References

An In-Depth Technical Guide to Bcn-OH for Labeling Biomolecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (Bcn-OH) is a key player in the field of bioorthogonal chemistry, offering a powerful tool for the precise labeling of biomolecules in complex biological systems. As an alcohol-functionalized cyclooctyne derivative, this compound is primarily utilized in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This "click chemistry" approach allows for the formation of a stable triazole linkage with azide-modified biomolecules without the need for a cytotoxic copper catalyst, making it ideal for applications in live cells and in vivo studies.[1][2]

The compact, non-aromatic structure of this compound provides a balance of high reactivity and relatively low lipophilicity compared to other cyclooctynes like dibenzocyclooctyne (DBCO).[3][4] This property can be advantageous in maintaining the solubility and function of labeled biomolecules. This compound and its derivatives have been successfully employed in a wide range of applications, including protein and peptide labeling, nucleic acid modification, imaging and bioimaging, and the development of targeted drug delivery systems. This guide provides a comprehensive overview of this compound, including its chemical properties, quantitative performance data, detailed experimental protocols, and visualizations of its application in various workflows.

Data Presentation

Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1263166-90-0 | |

| Molecular Formula | C₁₀H₁₄O | |

| Molecular Weight | 150.22 g/mol | |

| Appearance | Off-white solid | |

| Purity | > 95% (HPLC) | |

| Solubility | Soluble in DCM, DMSO, DMF | |

| Storage Conditions | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Keep cool and dry. |

Reaction Kinetics of Bcn with Azides

The efficiency of SPAAC reactions is a critical factor in bioconjugation. The second-order rate constants (k₂) provide a quantitative measure of the reaction speed between Bcn and various azide-containing molecules.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions | Reference(s) |

| endo-BCN | Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | |

| exo-BCN | Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) | |

| BCN | Benzyl Azide | ~0.06 - 0.1 | Various | |

| BCN | Phenyl Azide | 0.2 | CH₃CN:H₂O (3:1) | |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | Various | |

| DBCO | Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) |

Note: Reaction rates can be influenced by factors such as the specific derivatives of the cyclooctyne and azide, solvent polarity, temperature, and pH. While DBCO generally exhibits faster kinetics with aliphatic azides, Bcn can demonstrate comparable or even faster rates with certain aromatic azides.

Stability of Bcn Derivatives

The stability of the Bcn moiety is crucial for its application in biological systems, particularly under conditions required for oligonucleotide synthesis and prolonged cellular studies.

| Bcn Derivative | Condition | Stability/Half-life | Reference(s) |

| BCN-Carbamate | Biological media | Less stable, suitable for prodrug design where release is desired. | |

| BCN-Amide | Biological media | More stable than carbamates, suitable for applications requiring prolonged incubation. | |

| BCN moiety | Acidic conditions (TCA in DCM) | Significant degradation. | |

| BCN moiety | Acidic conditions (DCA in DCM) | More stable than in TCA, with 60% remaining after 30 min. | |

| BCN-Oligonucleotides | 5 acidic detritylation cycles | 70-80% of alkyne functionality remains intact. |

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with Bcn-NHS Ester

This protocol describes the conjugation of a Bcn-NHS ester to a protein containing primary amines (lysine residues and the N-terminus).

Materials:

-

Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

-

Bcn-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column for purification

Procedure:

-

Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, exchange the buffer using a desalting column. Adjust the protein concentration to 1-10 mg/mL.

-

Bcn-NHS Ester Solution Preparation: Immediately before use, dissolve the Bcn-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the Bcn-NHS ester stock solution to the protein solution.

-

Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 10% (v/v) to prevent protein denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching (Optional): Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Bcn-NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove unreacted Bcn-NHS ester and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-